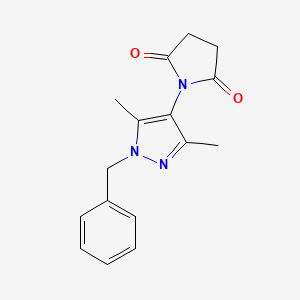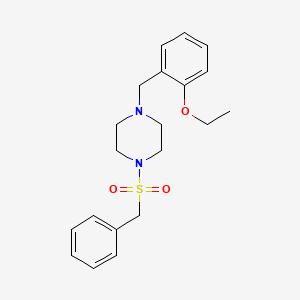![molecular formula C18H27FN2 B10886895 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10886895.png)
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine and azepane rings contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine
- 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine
- [1-(4-Fluorobenzyl)-4-piperidinyl]methanol
Uniqueness
1-[1-(4-Fluorobenzyl)piperidin-4-yl]azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the azepane ring differentiates it from other similar compounds, potentially offering unique interactions with biological targets and enhanced stability.
Eigenschaften
Molekularformel |
C18H27FN2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27FN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
InChI-Schlüssel |
PKGIIVXLSMUQAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886812.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate](/img/structure/B10886824.png)

![N-benzyl-N-ethyl-1-[(3-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B10886832.png)
methanone](/img/structure/B10886835.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886846.png)
![3,6-dimethyl-N-(3-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10886849.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10886856.png)

methanone](/img/structure/B10886872.png)
![(17E)-17-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B10886875.png)

![sulfonyldibenzene-4,1-diyl bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate]](/img/structure/B10886893.png)
